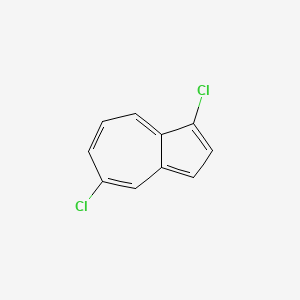

1,5-Dichloroazulene

Beschreibung

1,5-Dichloroazulene is a bicyclic aromatic hydrocarbon derivative of azulene, featuring chlorine substituents at the 1- and 5-positions of its fused 5- and 7-membered rings. Azulene derivatives are of significant interest due to their unique photophysical properties, including fluorescence and nonradiative decay pathways, which are influenced by substituent positions and electronic effects.

Eigenschaften

CAS-Nummer |

81971-07-5 |

|---|---|

Molekularformel |

C10H6Cl2 |

Molekulargewicht |

197.06 g/mol |

IUPAC-Name |

1,5-dichloroazulene |

InChI |

InChI=1S/C10H6Cl2/c11-8-2-1-3-9-7(6-8)4-5-10(9)12/h1-6H |

InChI-Schlüssel |

WDGVVXPRHQOHAO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC2=CC=C(C2=C1)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Dichloroazulene can be synthesized through various methods. One common approach involves the chlorination of azulene using chlorine gas in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure selective substitution at the 1 and 5 positions.

Industrial Production Methods

Industrial production of 1,5-Dichloroazulene often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dichloroazulene undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming various derivatives.

Cycloaddition Reactions: The azulene ring can engage in cycloaddition reactions, forming complex polycyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide in methanol, which facilitates the replacement of chlorine atoms.

Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize 1,5-Dichloroazulene.

Cycloaddition: Dienes and dienophiles are often used in cycloaddition reactions under thermal or photochemical conditions.

Major Products Formed

Substitution Products: Various substituted azulenes, depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of azulene, such as azulenequinones.

Cycloaddition Products:

Wissenschaftliche Forschungsanwendungen

1,5-Dichloroazulene has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Wirkmechanismus

The mechanism by which 1,5-Dichloroazulene exerts its effects is primarily through its interaction with biological pathways. For instance, its anti-inflammatory properties are believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The provided evidence primarily discusses 1,3-Dichloroazulene, 1,3-Dibromoazulene, and fluorinated analogs. Key comparisons are based on substituent effects on photophysical behavior, particularly nonradiative decay mechanisms in the second excited singlet state (S₂).

Substituent Position and Electronic Effects

- 1,3-Dichloroazulene: Chlorine atoms at positions 1 and 3 induce electron-withdrawing effects, stabilizing the S₂ state. Studies show its S₂ nonradiative decay follows the energy gap law, with internal conversion (S₂→S₁) dominating in nonpolar solvents. Rate constants correlate with substituent electronegativity and steric effects .

- Fluorinated Derivatives: 1-Fluoroazulene and 1,3-Difluoroazulene exhibit lower nonradiative decay rates compared to chloro/bromo analogs due to fluorine’s smaller size and weaker heavy-atom effects. Their S₂→S₁ transitions adhere to log-linear energy gap relationships .

Hypothetical Comparison with 1,5-Dichloroazulene

- Positional Isomerism: Substitution at the 1,5-positions (vs. 1,3-) may alter the electron density distribution in the azulene core.

- Predicted Photophysics: If 1,5-Dichloroazulene follows trends observed in 1,3-derivatives, its S₂ decay rate would depend on the energy gap between S₂ and S₁. A larger gap (due to substituent placement) could reduce nonradiative decay, enhancing fluorescence quantum yield.

Data Tables: Key Photophysical Parameters of Azulene Derivatives

Notes:

- Data for 1,5-Dichloroazulene is absent in the provided sources.

- Nonpolar solvents (e.g., cyclohexane) minimize solvent-solute interactions, emphasizing intrinsic substituent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.